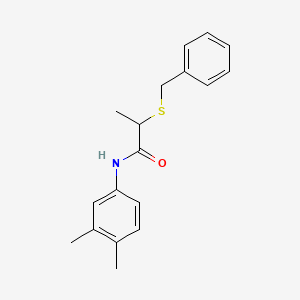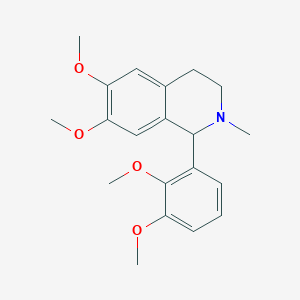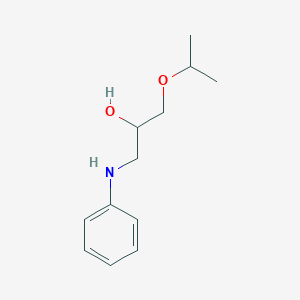![molecular formula C22H28O3 B4986359 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3,4-trimethylbenzene](/img/structure/B4986359.png)
2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3,4-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3,4-trimethylbenzene is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as ABD-459, and it has been found to have a range of biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3,4-trimethylbenzene is not yet fully understood. However, it is believed that this compound works by modulating the activity of certain enzymes and receptors in the body, which can have a range of effects on various physiological processes.
Biochemical and Physiological Effects:
2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3,4-trimethylbenzene has been found to have a range of biochemical and physiological effects. These effects include the modulation of various enzymes and receptors in the body, which can have an impact on processes such as inflammation, cell growth, and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3,4-trimethylbenzene in laboratory experiments is its ability to modulate various enzymes and receptors in the body. This can make it a useful tool for studying the effects of these enzymes and receptors on various physiological processes. However, one of the main limitations of using this compound is its complex synthesis process, which can make it difficult and expensive to obtain in large quantities.
Direcciones Futuras
There are many potential future directions for research on 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3,4-trimethylbenzene. Some possible areas of focus include further studies on the mechanism of action of this compound, as well as its potential use in the treatment of various diseases and conditions. Additionally, researchers may explore the use of this compound in combination with other drugs or compounds to enhance its effects or reduce any potential side effects.
Métodos De Síntesis
The synthesis of 2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3,4-trimethylbenzene is a complex process that requires a high level of expertise and specialized equipment. The most common method for synthesizing this compound involves the use of a series of chemical reactions that are carefully controlled and monitored to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3,4-trimethylbenzene has been studied extensively for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments.
Propiedades
IUPAC Name |
2-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]-1,3,4-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-6-8-19-11-12-20(21(15-19)23-5)24-13-7-14-25-22-17(3)10-9-16(2)18(22)4/h6,9-12,15H,1,7-8,13-14H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYKJOYBOUXGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCOC2=C(C=C(C=C2)CC=C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Allyl-2-methoxyphenoxy)propoxy]-1,3,4-trimethylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methoxyphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B4986285.png)
![5-(2-chlorobenzylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4986286.png)
![3-benzyl-2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4986290.png)



![cyclohexyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4986339.png)
![butyl 4-({4-[(2-methyl-1-piperidinyl)sulfonyl]benzoyl}amino)benzoate](/img/structure/B4986356.png)
![ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B4986361.png)


![4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4986381.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B4986387.png)
